Tributyl(vinyl)tin
Description
Tributyl(vinyl)tin (CAS 7486-35-3) is an organotin compound with the molecular formula C₁₄H₃₀Sn and a molecular weight of 317.08 g/mol . It is a colorless to pale yellow liquid with a density of 1.085 g/mL and a boiling point of 104–106°C . This compound is widely employed in Stille coupling reactions, a palladium-catalyzed cross-coupling process used to form carbon-carbon bonds. For example, it has been utilized to synthesize dimethyl 7-vinylindole-2,3-dicarboxylate (71% yield) and enantiomerically pure sulfinyldienes . Its applications extend to solid-phase synthesis, such as preparing dienes on polystyrene supports .
Properties
IUPAC Name |
tributyl(ethenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2H3.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H,2H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWRFOJWQSSRJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225836 | |
| Record name | Ethynyltributylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7486-35-3 | |
| Record name | Tributylvinyltin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7486-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethynyltributylstannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007486353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethynyltributylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylvinylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Tributyl(vinyl)tin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FA6XM467X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Optimization
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Stoichiometry : A 1:1 molar ratio of Bu₃SnCl to vinylmagnesium bromide is typically employed, though slight excesses of the Grignard reagent (1.1–1.2 equivalents) ensure complete conversion.
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Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF) is used under inert atmospheres (N₂ or Ar).
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Temperature : Reactions proceed at −78°C to 0°C to mitigate side reactions, such as Wurtz-type coupling.
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Workup : The mixture is quenched with aqueous ammonium chloride, followed by extraction with nonpolar solvents (e.g., hexane) and drying over MgSO₄.
Purification
Crude product is purified via fractional distillation under reduced pressure (0.1–1 mmHg), collecting the fraction boiling at 110–120°C. Residual Bu₃SnCl (bp ~145°C at 1 mmHg) is separated, yielding >90% purity.
Table 1: Grignard Method Performance Metrics
Hydrostannylation of Acetylene with Tributyltin Hydride
An alternative route involves the hydrostannylation of acetylene using tributyltin hydride (Bu₃SnH). This radical-mediated process proceeds as follows:
Catalysis and Mechanism
Challenges and Mitigation
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Byproduct Formation : Competing polymerization of acetylene is suppressed by maintaining low acetylene concentrations and rapid stirring.
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Yield Optimization : Excess Bu₃SnH (1.5 equivalents) drives the reaction to completion, achieving 60–70% yields.
Table 2: Hydrostannylation Method Performance Metrics
Industrial-Scale Synthesis of Tributyltin Chloride Precursor
The Grignard method’s reliance on Bu₃SnCl necessitates efficient precursor synthesis. Tributyltin chloride is industrially produced via the reaction of tin-sodium alloys with butyl chloride under high-pressure conditions, as detailed in Patent US2852543A:
Key Process Parameters
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Temperature : 140–160°C under autogenous pressure (3–15 atm).
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Alloy Composition : Sodium-tin alloys (10–30% Na) enhance reactivity.
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Agitation : High-shear mixing prevents passivation by NaCl byproducts.
Table 3: Tributyltin Chloride Synthesis Metrics
Critical Analysis of Methodologies
Table 4: Comparative Analysis of Preparation Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard Reagent | High | High | Excellent | Moderate |
| Hydrostannylation | Moderate | Moderate | Limited | Low |
| Industrial Bu₃SnCl Route | N/A | Moderate | Excellent | High |
Chemical Reactions Analysis
Tributyl(vinyl)tin undergoes various types of chemical reactions:
Palladium-Catalyzed Cross-Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with vinyl triflates to form α,β-unsaturated ketones.
Radical Reactions: Organotin hydrides, including tributyl(vinyl)stannane, are good radical reducing agents due to the weak, nonionic bond between tin and hydrogen.
Scientific Research Applications
Chemical Synthesis
Palladium-Catalyzed Reactions
Tributyl(vinyl)tin serves as a vinyl nucleophile in palladium-catalyzed cross-coupling reactions, notably the Stille coupling reaction. This reaction allows for the formation of carbon-carbon bonds by coupling vinyl stannanes with organic halides, which is crucial for synthesizing complex organic molecules.
Thin Film Deposition
This compound has been explored for its potential in thin film deposition processes. Its ability to form stable films makes it suitable for applications in electronics and coatings.
Environmental and Toxicological Studies
Toxicity and Environmental Impact
Research indicates that this compound can exhibit endocrine-disrupting properties, raising concerns about its environmental persistence and potential bioaccumulation. Studies have documented its effects on aquatic organisms, highlighting the need for careful handling and regulation.
Case Study: Toxicity Assessment
A study assessing the toxicity of organotin compounds found that this compound demonstrated significant reproductive and developmental toxicity in aquatic species. This underscores the importance of understanding the environmental implications of using organotin compounds in various applications.
Industrial Applications
Use in PVC Stabilizers
Historically, organotin compounds like this compound have been used as stabilizers in polyvinyl chloride (PVC). However, due to regulatory concerns regarding toxicity, their use has been restricted in many consumer products.
Mechanism of Action
The mechanism of action of tributyl(vinyl)stannane in palladium-catalyzed cross-coupling reactions involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with a halide or pseudohalide to form a palladium complex.
Transmetalation: The organotin reagent (tributyl(vinyl)stannane) undergoes transmetalation with the palladium complex.
Reductive Elimination: The coupled product is formed through reductive elimination, regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Structural Features and Reactivity
The reactivity and applications of tributyl(vinyl)tin are influenced by its vinyl group (–CH=CH₂), which enables direct vinylation of aromatic halides. Below is a comparison with structurally related organotin compounds:
Table 1: Structural and Reactivity Comparison
Toxicity and Environmental Impact
- This compound : Classified as a Category 6.1 hazardous substance (UN2788) with acute toxicity (H301, H312) and environmental hazards (H410) .
- Bis(tributyltin)oxide : Exhibits significantly higher toxicity, with EC₅₀ values of 1.11–2.62 μg/L in sea urchin embryos, surpassing triphenyltin derivatives .
- Tributyl(1-ethoxyvinyl)tin : Has a higher flash point (113°C ) compared to this compound (43°C ), suggesting safer handling .
Physical Properties
Table 2: Physical Properties Comparison
Biological Activity
Tributyl(vinyl)tin (TBT-vinyl), a member of the organotin compound family, has garnered attention due to its multifaceted biological activities, particularly in organic synthesis and its potential toxicological effects. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and associated toxicity.
Overview of this compound
- Chemical Formula : C₁₄H₃₀Sn
- Molecular Weight : 317.1 g/mol
- Appearance : Clear, colorless to pale yellow liquid
- CAS Number : 7486-35-3
TBT-vinyl is primarily used as a reagent in organic synthesis, particularly in palladium-catalyzed reactions such as the Stille coupling reaction, where it acts as a vinyl nucleophile.
Biochemical Pathways
The primary biochemical pathway affected by TBT-vinyl involves the Stille coupling reaction. This pathway is crucial for synthesizing conjugated polymers and other biologically active compounds.
Toxicological Effects
While TBT-vinyl is valuable in organic synthesis, it poses significant health risks. Studies indicate that organotin compounds can exhibit endocrine-disrupting properties and may lead to reproductive and developmental toxicity in aquatic organisms and mammals. The following table summarizes the key toxicological findings associated with TBT-vinyl:
| Effect | Description |
|---|---|
| Endocrine Disruption | Evidence suggests potential disruption of hormonal functions in organisms |
| Reproductive Toxicity | Associated with adverse effects on reproductive systems in mammals |
| Developmental Toxicity | Can cause developmental issues in aquatic life |
| Immunotoxicity | Exhibits immunosuppressive effects |
| Carcinogenic Potential | Classified as potentially carcinogenic by various regulatory agencies |
Applications in Research
TBT-vinyl is widely utilized in various fields of research:
- Organic Synthesis : It serves as a precursor for vinyl anions in complex organic synthesis.
- Material Science : Employed in creating polymers and advanced materials with specific properties.
- Biological Research : Used to synthesize biologically active compounds and pharmaceuticals.
Case Studies
- Synthesis of Conjugated Polymers : TBT-vinyl has been effectively used to synthesize poly(1,4-phenylene-vinylenes) (PPVs). In one study, TBT-vinyl was reacted with dialkoxy and dialkyl substituted 1,4-dihalobenzenes using a palladium catalyst to introduce multiple vinyl groups efficiently .
- Toxicological Assessment : Research has demonstrated that exposure to TBT-vinyl can lead to significant reproductive toxicity in aquatic organisms. For instance, studies have shown that exposure levels leading to endocrine disruption are concerning for both environmental health and human safety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
